molecular formula C12H16ClF2NO B1441793 3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219976-59-6

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1441793
CAS No.: 1219976-59-6
M. Wt: 263.71 g/mol
InChI Key: DTTATKCLGPRKRU-UHFFFAOYSA-N
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Description

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16F2NO·HCl It is known for its unique structure, which includes a pyrrolidine ring substituted with a 3,5-difluorobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction using 3,5-difluorobenzyl chloride and a suitable base.

    Methoxy Group Addition: The methoxy group is added via an etherification reaction using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(3,5-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Uniqueness

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS No. 1219976-55-2) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClF2NOC_{12}H_{16}ClF_2NO, with a molecular weight of 263.71 g/mol. The compound features a pyrrolidine ring substituted with a difluorobenzyl ether, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. The presence of specific substituents, such as the difluorobenzyl group, enhances antiviral efficacy. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HIV-1 integrase .
  • Antitumor Properties : The compound's structural similarity to known inhibitors suggests potential antitumor activity. Investigations into related compounds have revealed their ability to bind to MDM2, a protein that regulates p53 tumor suppressor activity, thus inhibiting cancer cell proliferation .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may offer neuroprotective benefits, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A recent study synthesized various analogs of this compound and evaluated their biological activities. The results indicated that modifications to the difluorobenzyl moiety significantly impacted the potency against HIV-1 integrase and MDM2 binding affinity .
  • Structure-Activity Relationship (SAR) : An analysis of SAR revealed that the introduction of electron-withdrawing groups on the aromatic ring improved antiviral activity. For example, analogs with trifluoromethyl or difluorobenzyl groups showed enhanced inhibition compared to those without these substituents .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 (µM)Reference
Antiviral (HIV-1 IN)This compound0.19 - 3.7
Antitumor (MDM2 Inhibition)Various Analogues< 180
Neuroprotective EffectsPyrrolidine DerivativesNot quantified

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-3-10(4-12(14)5-11)8-16-7-9-1-2-15-6-9;/h3-5,9,15H,1-2,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTATKCLGPRKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-59-6
Record name Pyrrolidine, 3-[[(3,5-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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